molecular formula C19H18BrFO4 B13007491 Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13007491
M. Wt: 409.2 g/mol
InChI Key: JOEQPUUTQGMEBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxy-4-hydroxybenzoic acid, followed by esterification with allyl alcohol. The final step involves the etherification of the resulting ester with 3-fluorobenzyl bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is not well-documented. its reactivity can be attributed to the presence of functional groups such as the bromine atom, allyl group, and ester linkage. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-ethoxy-4-hydroxybenzoic acid
  • 3-fluorobenzyl bromide
  • Allyl 3-bromo-4-hydroxybenzoate

Uniqueness

Allyl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is unique due to the combination of its functional groups, which provide a wide range of reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C19H18BrFO4

Molecular Weight

409.2 g/mol

IUPAC Name

prop-2-enyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H18BrFO4/c1-3-8-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-6-5-7-15(21)9-13/h3,5-7,9-11H,1,4,8,12H2,2H3

InChI Key

JOEQPUUTQGMEBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC(=CC=C2)F

Origin of Product

United States

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